molecular formula C12H20N4O6 B5977988 tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate

Cat. No.: B5977988
M. Wt: 316.31 g/mol
InChI Key: OWAXDKQBIXQWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, an oxadiazole ring, and a carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials and specific reaction conditions can vary, but common reagents include tert-butyl carbamate, oxadiazole derivatives, and various protecting groups . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate include other carbamate derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. Examples include tert-butyl carbamate, N-(tert-butoxycarbonyl)-1,4-diaminobutane, and tert-butyl (4-methylpyridin-2-yl)carbamate . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O6/c1-11(2,3)20-9(17)13-7-8(16(19)22-15-7)14-10(18)21-12(4,5)6/h1-6H3,(H,14,18)(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAXDKQBIXQWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NO[N+](=C1NC(=O)OC(C)(C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.